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molecular formula C10H11BrO2 B8310237 4-Bromo-3,5-dimethylphenyl acetate

4-Bromo-3,5-dimethylphenyl acetate

Cat. No. B8310237
M. Wt: 243.10 g/mol
InChI Key: OWDYCYFEJANVCQ-UHFFFAOYSA-N
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Patent
US07732626B2

Procedure details

A suspension of 4-bromo-3,5-dimethylphenyl acetate (12.1 g, 49.8 mmol), N-bromosuccinimide (9.79 g, 55.0 mmol) and 2,2′-azobisisobutyronitrile (82.1 mg, 0.500 mmol) in carbon tetrachloride (100 mL) was stirred at 75° C. for 5 hr under nitrogen atmosphere. The reaction mixture was ice-cooled, and concentrated under reduced pressure. The residue was diluted with diethyl ether, the insoluble substance was filtered off, and the filtrate was concentrated under reduced pressure. The residue was-purified by silica gel column chromatography (ethyl acetate:hexane=0:100-25:75) to give the title compound (11.7 g, yield 73%) as colorless crystals.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
9.79 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
82.1 mg
Type
catalyst
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:10]=[C:9]([CH3:11])[C:8]([Br:12])=[C:7]([CH3:13])[CH:6]=1)(=[O:3])[CH3:2].[Br:14]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.N(C(C)(C)C#N)=NC(C)(C)C#N>[C:1]([O:4][C:5]1[CH:6]=[C:7]([CH3:13])[C:8]([Br:12])=[C:9]([CH2:11][Br:14])[CH:10]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
12.1 g
Type
reactant
Smiles
C(C)(=O)OC1=CC(=C(C(=C1)C)Br)C
Name
Quantity
9.79 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
82.1 mg
Type
catalyst
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
was stirred at 75° C. for 5 hr under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with diethyl ether
FILTRATION
Type
FILTRATION
Details
the insoluble substance was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was-purified by silica gel column chromatography (ethyl acetate:hexane=0:100-25:75)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(=O)OC1=CC(=C(C(=C1)C)Br)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 11.7 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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